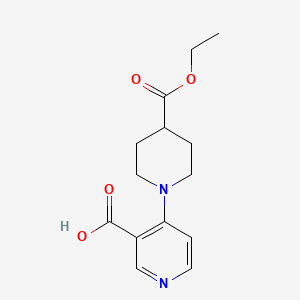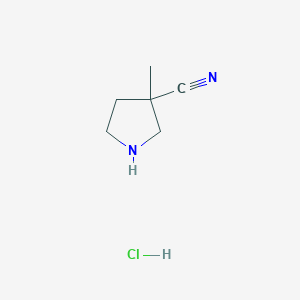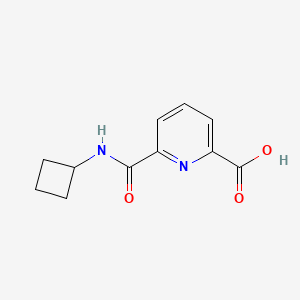
6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid
Descripción general
Descripción
“6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group involved in many chemical reactions . The cyclobutylcarbamoyl group attached to the pyridine ring could potentially alter the compound’s reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the carboxylic acid group could potentially allow for interesting interactions and conformations .Aplicaciones Científicas De Investigación
1. Reactivity and Coordination Properties
Pyridine derivatives, including compounds similar to 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, have been studied for their reactivity with various metal ions. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles, highlighting the potential of pyridine derivatives in forming complex structures with metal ions (Ghosh, Savitha, & Bharadwaj, 2004).
2. Metal-Organic Frameworks (MOFs)
Pyridine derivatives have been utilized in the synthesis of Metal-Organic Frameworks (MOFs). For instance, pyridine-2,6-dicarboxylic acid was used to synthesize MOFs polymers with Pr(III) and Eu(III), demonstrating the value of these compounds in constructing 3D structures with interesting properties like luminescence (Yang et al., 2012).
3. Synthesis of Biologically Active Scaffolds
Research on pyridine derivatives includes developing methods for synthesizing biologically active scaffolds. For instance, the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines has been explored, indicating the role of pyridine derivatives in medicinal chemistry (Yakovenko & Vovk, 2021).
4. Antibacterial and Antifungal Properties
Pyridine-2-carboxylic acid and its derivatives have been characterized for their antibacterial and antifungal activities, indicating the potential of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in pharmaceutical applications (Tamer et al., 2018).
5. Spectroscopic Characterization
Spectroscopic data relevant to derivatives of pyridine-2-carboxylic acid have been reported, providing insights into their structural characterization, which is essential for understanding their chemical properties and potential applications (Kadir et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(12-7-3-1-4-7)8-5-2-6-9(13-8)11(15)16/h2,5-7H,1,3-4H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVFRDDMONRVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



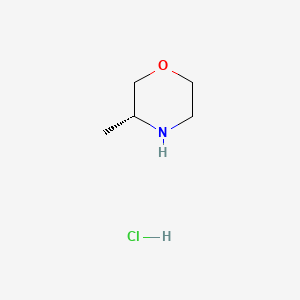
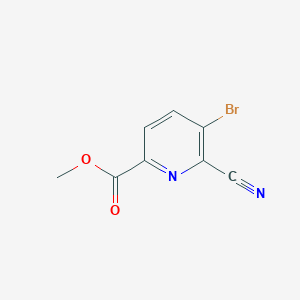
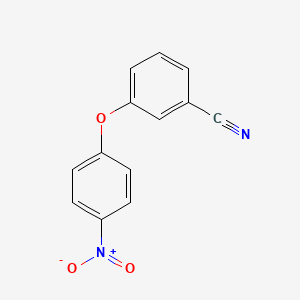

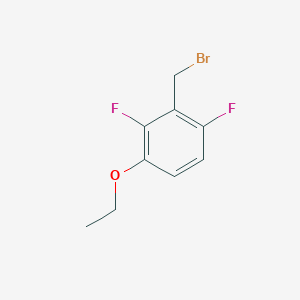
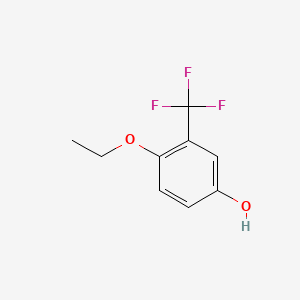
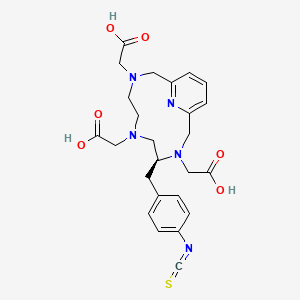
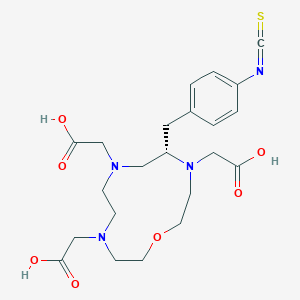
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)
